Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl-
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Overview
Description
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- is a heterocyclic compound that features a fused isoxazole and quinoline ring system. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of the methoxy and phenyl groups via electrophilic aromatic substitution reactions.
Condensation Reactions: Formation of the quinoline ring through condensation of aniline derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- involves interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole ring structures.
Quinoline Derivatives: Compounds with similar quinoline ring structures.
Uniqueness
Isoxazolo(4,5-c)quinolin-3(2H)-one, 8-methoxy-2-phenyl- is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
103802-30-8 |
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Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
8-methoxy-2-phenyl-[1,2]oxazolo[4,5-c]quinolin-3-one |
InChI |
InChI=1S/C17H12N2O3/c1-21-12-7-8-15-13(9-12)16-14(10-18-15)17(20)19(22-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
IPXYGRNOWPRDPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=O)N(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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